molecular formula C14H20O2 B11887837 (R)-Cyclohexyl(3-methoxyphenyl)methanol

(R)-Cyclohexyl(3-methoxyphenyl)methanol

Cat. No.: B11887837
M. Wt: 220.31 g/mol
InChI Key: XGYYVZNWNVDZPC-CQSZACIVSA-N
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Description

®-Cyclohexyl(3-methoxyphenyl)methanol is a chiral alcohol compound characterized by a cyclohexyl group attached to a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Cyclohexyl(3-methoxyphenyl)methanol typically involves the reduction of the corresponding ketone, ®-Cyclohexyl(3-methoxyphenyl)ketone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high stereoselectivity.

Industrial Production Methods: In an industrial setting, the production of ®-Cyclohexyl(3-methoxyphenyl)methanol may involve catalytic hydrogenation processes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to facilitate the hydrogenation of the ketone precursor. The process is conducted under high pressure and temperature to achieve efficient conversion and high yield.

Types of Reactions:

    Oxidation: ®-Cyclohexyl(3-methoxyphenyl)methanol can undergo oxidation to form the corresponding ketone, ®-Cyclohexyl(3-methoxyphenyl)ketone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form ®-Cyclohexyl(3-methoxyphenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in ®-Cyclohexyl(3-methoxyphenyl)methanol can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products:

    Oxidation: ®-Cyclohexyl(3-methoxyphenyl)ketone.

    Reduction: ®-Cyclohexyl(3-methoxyphenyl)methane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of ®-Cyclohexyl(3-methoxyphenyl)methanol largely depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active compounds. The molecular targets and pathways involved can vary, but typically include interactions with specific enzymes or receptors that facilitate its conversion or utilization in biological systems.

Comparison with Similar Compounds

  • (S)-Cyclohexyl(3-methoxyphenyl)methanol
  • ®-Cyclohexyl(4-methoxyphenyl)methanol
  • ®-Cyclohexyl(3-hydroxyphenyl)methanol

Comparison: ®-Cyclohexyl(3-methoxyphenyl)methanol is unique due to its specific stereochemistry and functional groups. Compared to its enantiomer, (S)-Cyclohexyl(3-methoxyphenyl)methanol, the ®-isomer may exhibit different biological activities and interactions with chiral environments. The presence of the methoxy group at the 3-position also distinguishes it from other isomers, such as ®-Cyclohexyl(4-methoxyphenyl)methanol, which may have different chemical reactivity and applications.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

(R)-cyclohexyl-(3-methoxyphenyl)methanol

InChI

InChI=1S/C14H20O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h5,8-11,14-15H,2-4,6-7H2,1H3/t14-/m1/s1

InChI Key

XGYYVZNWNVDZPC-CQSZACIVSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H](C2CCCCC2)O

Canonical SMILES

COC1=CC=CC(=C1)C(C2CCCCC2)O

Origin of Product

United States

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